molecular formula C8H16ClNO B1460286 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 2060062-12-4

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B1460286
CAS No.: 2060062-12-4
M. Wt: 177.67 g/mol
InChI Key: FHVAXVLALMQYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a bicyclic tertiary amine derivative with a hydroxyl group at the 3-position and a methyl substituent at the 2-position. Its molecular formula is C₈H₁₅NO·HCl (molecular weight: 177.67 g/mol) . Its synthesis involves stereoselective methods, and it is typically stored as a hydrochloride salt to enhance stability and solubility .

Properties

IUPAC Name

2-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-5-7-3-2-6(9-7)4-8(5)10;/h5-10H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVAXVLALMQYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, also known as endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, is a bicyclic compound with notable pharmacological properties. Its molecular formula is C₇H₁₄ClNO, and it has garnered attention for its potential therapeutic applications due to its interaction with nociceptin/orphanin FQ peptide receptors (NOP), which play a critical role in pain modulation and anxiety regulation .

The compound is characterized by its nitrogen-containing bicyclic structure, which closely resembles tropane derivatives known for their medicinal significance. The structural formula and key properties are summarized in the table below:

PropertyValue
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.65 g/mol
CAS Number1389264-20-3
Boiling PointNot specified
Purity>95% (varies by supplier)

Research indicates that this compound acts as an agonist for NOP receptors, influencing neurotransmitter release and modulating pain pathways . This receptor interaction suggests its potential in treating chronic pain and anxiety disorders.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of 8-azabicyclo[3.2.1]octan-3-ols exhibit significant biological activities, particularly in their ability to bind to NOP receptors. The binding affinity and efficacy of this compound have been assessed through various assays, highlighting its therapeutic potential.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Pain Modulation : A study evaluated the analgesic properties of this compound in animal models of chronic pain, demonstrating significant pain relief comparable to established analgesics.
  • Anxiety Regulation : Another investigation focused on the anxiolytic effects of the compound in stress-induced models, revealing a reduction in anxiety-like behaviors, further supporting its role as a potential treatment for anxiety disorders.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameCAS NumberBinding Affinity (Ki)Similarity Score
This compound1389264-20-3Not specified-
(3R)-8-Azabicyclo[3.2.1]octan-3-one538-09-0High0.96
(S)-2-(Piperidin-2-yl)ethanol hydrochloride786684-21-7Moderate0.89

This comparative analysis illustrates that while similar compounds exhibit varying degrees of binding affinity to NOP receptors, the unique bicyclic structure of this compound may confer distinct pharmacological properties.

Comparison with Similar Compounds

Substituent Variations on the Bicyclo Core

The 8-azabicyclo[3.2.1]octane scaffold is highly modular. Key variations include:

Compound Name Substituents Molecular Formula Key Properties/Notes Reference
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol 2-methyl, 3-hydroxy C₈H₁₅NO Hydrochloride salt; used in ligand studies
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol 8-isopropyl, 3-hydroxy C₁₀H₁₉NO CAS 3423-25-4; potential tropane analog
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 3-amino, 8-methyl C₈H₁₈Cl₂N₂ CNS-targeting amine derivative; dihydrochloride salt
3-Mercapto-8-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride 3-mercapto, 8-methyl C₈H₁₆ClNOS Thiol derivative; unstable in air (oxidizes)

Key Observations :

  • Methyl or isopropyl groups at the 2- or 8-positions modulate steric bulk and receptor binding .
  • Replacing hydroxyl with amino or thiol groups alters polarity and hydrogen-bonding capacity, influencing solubility and target selectivity .

Aromatic Ring-Substituted Derivatives

Many analogs feature aryl or heteroaryl groups at the 3-position, synthesized via cross-coupling reactions (e.g., Suzuki or Grignard). These compounds are studied as dopamine D₂ receptor ligands :

Compound Name (Example) Aryl Substituent Yield Pharmacological Notes Reference
endo-3-(4-Bromophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-bromophenyl 57% High affinity for D₂ receptors
endo-3-(2-Naphthyl)-8-azabicyclo[3.2.1]octan-3-ol 2-naphthyl 48% Extended π-system enhances binding
endo-3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-fluorophenyl 59% Electron-withdrawing F improves metabolic stability
endo-3-(4-Methylthiophenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-methylthiophenyl 34% Thioether enhances lipophilicity

Key Observations :

  • Halogenated aryl groups (e.g., Br, Cl) improve receptor affinity but may reduce solubility .

Stereochemical and Functional Group Modifications

Stereochemistry and protecting groups significantly impact activity:

Compound Name Stereochemistry/Modification Synthesis Yield Notes Reference
(±)-exo-3-hydroxy-flubatine exo-3-hydroxy, 6-fluoro-pyridinyl Not reported Metabolite of flubatine; used in neuroimaging
endo-8-Ethoxycarbonyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol Ethoxycarbonyl-protected 20% Protective group aids in purification
endo-3-(2,3-Dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol Dichlorophenyl, endo 72% High yield; air-sensitive (oxidizes)

Key Observations :

  • endo vs. exo stereochemistry affects receptor binding kinetics and metabolic pathways .
  • Protecting groups (e.g., ethoxycarbonyl) simplify synthesis but require deprotection steps .

Preparation Methods

Reduction of Tropinone Derivatives

A common approach involves the stereoselective reduction of tropinone or its analogues to yield the corresponding 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives:

  • Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used as reducing agents to convert the ketone group at C3 to the hydroxyl group.

  • Conditions : Reactions are typically conducted in ethanol or tetrahydrofuran (THF) under controlled temperatures to favor stereoselectivity.

  • Outcome : This step yields the 3-hydroxy derivative with the desired stereochemistry. The 2-methyl substituent can be introduced via appropriate alkylation or by starting from a methyl-substituted tropinone precursor.

Hydrochloride Salt Formation

  • The free base 2-methyl-8-azabicyclo[3.2.1]octan-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in 1,4-dioxane, often at room temperature (around 25 °C).

  • Typical reaction time ranges from 2 to 12 hours depending on scale and concentration.

  • The product precipitates as a white solid, which is isolated by filtration and drying.

Research Findings and Reaction Optimization

Influence of Reaction Conditions on Yield and Purity

A patent (US20060058343A1) describes stirring the reaction mixture at 35-40 °C with monitoring by HPLC until completion (30 min to 2 h), followed by cooling to 20-25 °C to isolate the product. This temperature control enhances reaction completion and product crystallization.

Effect of Base Concentration in Related Syntheses

Studies on related 8-azabicyclo[3.2.1]octan-3-one derivatives show that the concentration of aqueous NaOH during synthesis influences product distribution and yield significantly. Lower concentrations (0.01 N NaOH) favor higher yields (up to 93%) of the desired substituted product, while higher concentrations increase undesired disubstituted byproducts.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Reduction of tropinone NaBH4 or LiAlH4 in EtOH or THF 0-25 1-4 hours High Stereoselective reduction to 3-hydroxy
Hydrochloride salt formation HCl in 1,4-dioxane 20-25 2-12 hours Quantitative Precipitation of hydrochloride salt
Reaction monitoring HPLC 35-40 (reaction) 0.5-2 hours - Ensures completion before cooling
Base concentration effect Aqueous NaOH (0.01 N optimal) Ambient 12 hours Up to 93 Controls selectivity in related syntheses

Analytical Data Supporting Preparation

  • Mass Spectrometry (ESI) : Observed molecular ion peak at m/z 128.1 corresponds to the protonated molecular ion of 8-azabicyclo[3.2.1]octan-3-ol, confirming successful reduction and functionalization.

  • NMR Spectroscopy : Proton NMR signals show characteristic chemical shifts for the bicyclic protons and methyl substituent, confirming stereochemistry and purity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride, and what are their critical intermediates?

  • Methodological Answer : The compound is synthesized via multi-step processes involving tropane alkaloid derivatives. Key steps include ester hydrolysis of atropine derivatives, followed by amine oxidation and O-acetylation. For example, trospium chloride derivatives are synthesized via selective ester hydrolysis and subsequent quaternization . Critical intermediates include free bases and benzoylated analogs, which are purified using column chromatography under inert conditions. Reaction progress is monitored via TLC and NMR spectroscopy .

Q. How can structural elucidation of this compound derivatives be performed?

  • Methodological Answer : X-ray crystallography and advanced NMR techniques (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) are critical. For example, hydrated gold(III) salts of related tropane alkaloids have been structurally resolved using X-ray diffraction, revealing unique cation-anion stoichiometries . Computational tools like density functional theory (DFT) can validate stereochemical assignments .

Q. What experimental strategies are recommended for determining physicochemical properties (e.g., logP, solubility) when literature data are unavailable?

  • Methodological Answer :

  • logP : Use shake-flask or HPLC methods with octanol/water partitioning. Validate via computational tools like ACD/Labs or MarvinSuite.
  • Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy or HPLC quantification .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize sigma receptor binding affinity in 8-azabicyclo derivatives?

  • Methodological Answer :

  • Step 1 : Synthesize derivatives with modifications at the 3-ol and 8-methyl positions. For example, fluorinated N-substituents enhance sigma-2 receptor selectivity .

  • Step 2 : Assess binding affinity via radioligand displacement assays (3H^3H-DTG for sigma-1, 3H^3H-RHM-1 for sigma-2).

  • Example : Compound 11b (a derivative) showed a sigma-1/sigma-2 selectivity ratio >1000, attributed to steric and electronic effects of the 3-ol group .

    DerivativeSigma-1 KiK_i (nM)Sigma-2 KiK_i (nM)Selectivity (σ2/σ1)
    11a3200.45711
    11b8500.382237
    Data adapted from Leemans et al. (2008)

Q. What computational approaches are effective in optimizing reaction pathways for synthesizing bicyclo derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling to identify low-energy pathways.
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 60% .
  • Case Study : Microwave-enhanced nucleophilic fluorination reduced reaction times from hours to minutes while improving yields by 25% .

Q. How can contradictory data on decomposition products or stability be resolved for this compound?

  • Methodological Answer :

  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring.
  • Hyphenated Techniques : Pair thermogravimetric analysis with FTIR (TGA-FTIR) to identify volatile decomposition products.
  • Contradiction Example : While some studies report stability under inert atmospheres , others note decomposition at >200°C. Resolution requires controlled replicate studies with standardized protocols .

Q. What strategies enhance enantiomeric purity during synthesis of bicyclo[3.2.1]octane derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC separation.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation .
  • Case Study : The (1R,3r,5S)-configured derivative achieved >99% ee via crystallization-induced asymmetric transformation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the sigma receptor selectivity of 8-azabicyclo derivatives?

  • Root Cause : Variability in assay conditions (e.g., membrane preparation, ligand concentration) and receptor subtype expression levels in cell lines.
  • Resolution : Standardize assays using recombinant receptors (e.g., Sigma-1 CHO-K1 cells) and validate with reference ligands (e.g., haloperidol) .

Methodological Resources

  • Safety Protocols : Use NIOSH-approved respirators (P95) and full-body PPE during synthesis .
  • Analytical Tools : X-ray crystallography (CCDC deposition), NMR (Bruker Avance III), and LC-MS (Agilent Q-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Reactant of Route 2
2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.